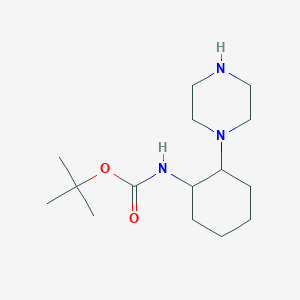
Tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate is a chemical compound with the molecular formula C17H33N3O2 It is a derivative of piperazine and cyclohexane, featuring a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate typically involves the reaction of piperazine with cyclohexyl isocyanate in the presence of a tert-butyl protecting group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexyl Isocyanate Reaction: Piperazine reacts with cyclohexyl isocyanate to form the intermediate product.
Protection with Tert-butyl Group: The intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to maximize yield and purity. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
Tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: Employed in the development of polymers and materials with specific properties.
Biological Studies: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.
Industrial Applications: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate
- Tert-butyl (4-(2-(piperazin-1-yl)ethyl)cyclohexyl)carbamate
- Tert-butyl (1-(2-(piperazin-1-yl)ethyl)cyclohexyl)carbamate
Uniqueness
Tert-butyl (2-(piperazin-1-yl)cyclohexyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyl carbamate group provides stability and protection, making it a valuable intermediate in synthetic chemistry. Its ability to interact with various molecular targets makes it a versatile compound in medicinal and biological research.
Propriétés
Formule moléculaire |
C15H29N3O2 |
|---|---|
Poids moléculaire |
283.41 g/mol |
Nom IUPAC |
tert-butyl N-(2-piperazin-1-ylcyclohexyl)carbamate |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-4-5-7-13(12)18-10-8-16-9-11-18/h12-13,16H,4-11H2,1-3H3,(H,17,19) |
Clé InChI |
MTWZBKUHXZZERX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)
![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)
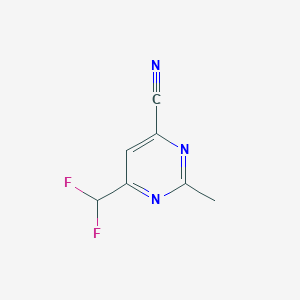
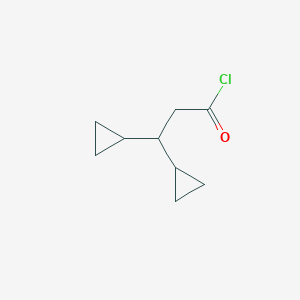
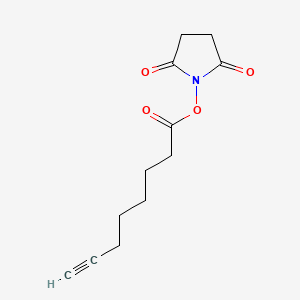
![4-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14883371.png)
![N-Bicyclo[2.2.1]hept-2-yl-2-[5-(4-chloro-phenoxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B14883380.png)
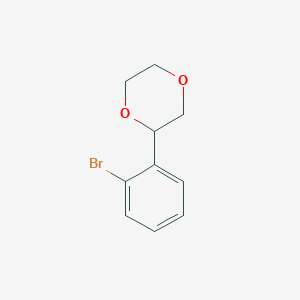

![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)
![3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14883393.png)


